molecular formula C6H9NO3 B13815948 (1R,3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid

(1R,3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid

Cat. No.: B13815948
M. Wt: 143.14 g/mol
InChI Key: AMAYWRJNZWREGD-JGTYQTGESA-N
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Description

(1R,3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid is a unique organic compound characterized by its cyclopentane ring structure with a hydroxyimino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form the hydroxyimino group, followed by the introduction of the carboxylic acid group through oxidation reactions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1R,3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: The hydroxyimino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(1R,3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid include:

    Cyclopentanone derivatives: Compounds with similar ring structures but different functional groups.

    Hydroxyimino acids: Compounds with hydroxyimino and carboxylic acid groups but different ring systems.

    Aminocaproic acid: A compound with a similar functional group arrangement but a different backbone structure.

Uniqueness

The uniqueness of this compound lies in its specific ring structure and functional group arrangement, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(1R,3Z)-3-hydroxyiminocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H9NO3/c8-6(9)4-1-2-5(3-4)7-10/h4,10H,1-3H2,(H,8,9)/b7-5-/t4-/m1/s1

InChI Key

AMAYWRJNZWREGD-JGTYQTGESA-N

Isomeric SMILES

C1C/C(=N/O)/C[C@@H]1C(=O)O

Canonical SMILES

C1CC(=NO)CC1C(=O)O

Origin of Product

United States

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